molecular formula C16H17BrN2O B2932895 5-bromo-N-(2,6-diethylphenyl)nicotinamide CAS No. 449154-76-1

5-bromo-N-(2,6-diethylphenyl)nicotinamide

Cat. No.: B2932895
CAS No.: 449154-76-1
M. Wt: 333.229
InChI Key: YUAYDBIWIZLROG-UHFFFAOYSA-N
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Description

Overview of Nicotinamide (B372718) Core Scaffolds in Medicinal Chemistry Exploration

The nicotinamide scaffold, a fundamental component of vitamin B3, is a privileged structure in the realm of medicinal chemistry. As an essential precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), it plays a critical role in cellular metabolism and redox reactions. beilstein-journals.orgresearchgate.net This inherent biological relevance has made the nicotinamide core a fertile ground for the development of novel therapeutic agents.

Researchers have successfully utilized the nicotinamide framework to design molecules with a wide array of biological activities. These derivatives have been investigated for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. nih.gov The versatility of the pyridine (B92270) ring and the amide group allows for extensive chemical modification, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. This adaptability has led to the inclusion of the nicotinamide motif in numerous biologically active natural products, synthetic drugs, and agrochemicals, highlighting its enduring importance in the quest for new and effective chemical entities.

Rationale for the Investigation of Halogenated N-Phenylnicotinamide Derivatives in Research Contexts

The strategic introduction of halogen atoms—such as fluorine, chlorine, and bromine—is a well-established strategy in modern medicinal chemistry to enhance the therapeutic potential of a lead compound. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its target protein. researchgate.net For instance, the introduction of a bulky bromine atom can provide steric hindrance that promotes a specific molecular conformation or allows the molecule to occupy a binding pocket more effectively. researchgate.net Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction with protein residues that can contribute favorably to the stability of a drug-target complex. pharmaexcipients.com

When applied to the N-phenylnicotinamide scaffold, halogenation offers a powerful tool for modulating biological activity. The "N-phenyl" substitution itself introduces a significant structural modification, creating a class of compounds with distinct properties. Combining this with halogenation on either the nicotinamide or the phenyl ring allows for the systematic exploration of structure-activity relationships (SAR). This approach enables researchers to probe how changes in electronics and sterics at specific positions on the molecule impact its interaction with biological systems, guiding the design of more potent and selective agents.

Contextualization of 5-bromo-N-(2,6-diethylphenyl)nicotinamide within Contemporary Academic Research Endeavors

As of this writing, specific academic research focusing exclusively on the synthesis, properties, and biological activity of this compound is not extensively documented in publicly available literature. However, the compound can be understood by examining its constituent parts and related structures.

The core of the molecule is 5-bromonicotinamide , a halogenated derivative of nicotinamide. This parent compound is commercially available and has been used as a building block in chemical synthesis. chemicalbook.com Its known chemical properties provide a baseline for understanding the target molecule.

The second component is the N-(2,6-diethylphenyl) group attached to the amide nitrogen. The substitution pattern on the phenyl ring, with two ethyl groups flanking the point of attachment (ortho positions), is sterically demanding. This feature would be expected to significantly influence the molecule's three-dimensional shape, potentially locking the conformation of the amide bond and affecting how the molecule can interact with biological macromolecules.

Research on other halogenated N-aryl nicotinamides has shown significant biological activity, particularly in the agrochemical field as fungicides and herbicides. nih.govmdpi.comnih.gov For example, various N-(thiophen-2-yl) nicotinamide derivatives, some featuring chlorine or bromine atoms, have demonstrated potent fungicidal activity against cucumber downy mildew. mdpi.comnih.gov These studies underscore that the combination of a halogenated nicotinamide core with an N-aryl substituent can lead to potent bioactive compounds.

Hypothesized Research Trajectories and Potential Areas of Academic Inquiry for this compound

Given the lack of specific research on this compound, its potential applications remain speculative. However, based on the known activities of structurally related compounds, several promising research trajectories can be hypothesized.

Agrochemical Screening: Drawing parallels from studies on other halogenated N-aryl nicotinamides, a primary area of investigation would be its potential as an agrochemical. nih.govmdpi.comnih.gov The compound could be screened for fungicidal, herbicidal, or insecticidal properties. The unique steric bulk of the 2,6-diethylphenyl group could confer novel selectivity or potency against specific agricultural pests.

Anticancer Research: Nicotinamide derivatives have been explored as potential cytotoxic agents. scispace.com The lipophilicity imparted by the bromo- and diethylphenyl groups might enhance cell membrane permeability, a desirable trait for certain anticancer drug candidates. Research could involve screening the compound against a panel of human cancer cell lines to identify any anti-proliferative activity. The N-arylpiperazine scaffold, which shares structural similarities with the N-aryl portion of the target molecule, has been a basis for developing compounds with cytotoxic effects against various cancer cells. mdpi.com

Enzyme Inhibition Studies: The nicotinamide scaffold is a known component of NAD+, a key cofactor for many enzymes. It is plausible that this compound could act as an inhibitor for certain NAD+-dependent enzymes or other enzyme classes. Initial research could involve broad enzymatic screening to identify potential protein targets, which could then be explored for therapeutic applications.

Further research would be necessary to synthesize and characterize this compound and then systematically evaluate it in these and other biological assays to uncover its true potential within chemical biology and drug discovery.

Data Tables

Table 1: Chemical Properties of 5-Bromonicotinamide This table presents the known physicochemical properties of the parent scaffold, 5-bromonicotinamide.

PropertyValueSource
IUPAC Name5-bromopyridine-3-carboxamide nih.gov
Molecular FormulaC₆H₅BrN₂O chemicalbook.comnih.gov
Molecular Weight201.02 g/mol chemicalbook.comnih.gov
Melting Point219-223 °C chemicalbook.com
Boiling Point315.5±27.0 °C (Predicted) chemicalbook.com
Density1.710±0.06 g/cm³ (Predicted) chemicalbook.com
CAS Number28733-43-9 chemicalbook.com

Table 2: Examples of Biological Activities of Nicotinamide Derivatives This table summarizes research findings on various nicotinamide derivatives, illustrating the diverse biological potential of this class of compounds.

Derivative ClassSpecific Example(s)Observed Biological ActivityResearch ContextSource
Halogenated N-(thiophen-2-yl) Nicotinamides5,6-dichloro-N-(4-cyano-5-(ethoxycarbonyl)-3-methylthiophen-2-yl)nicotinamideExcellent fungicidal activity against cucumber downy mildewAgrochemical discovery mdpi.comnih.gov
N-(Arylmethoxy)-chloronicotinamides2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideExcellent herbicidal activity against duckweedAgrochemical discovery nih.gov
Nicotinamide-1,3,4-oxadiazole HybridsVarious synthesized derivativesWeak to moderate antifungal activity against G. zeae, F. oxysporum, and C. mandshuricaAntifungal agent development nih.gov
Nicotinamide-based DiamidesN-(4-Chloro-2-carbamoyl-6-methylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)nicotinamideCytotoxic activity against human lung cancer cell linesAnticancer drug discovery scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(2,6-diethylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-3-11-6-5-7-12(4-2)15(11)19-16(20)13-8-14(17)10-18-9-13/h5-10H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAYDBIWIZLROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo N 2,6 Diethylphenyl Nicotinamide

Retrosynthetic Analysis for the Elucidation of Key Precursors to 5-bromo-N-(2,6-diethylphenyl)nicotinamide

A retrosynthetic analysis of this compound (I) reveals two primary precursors: 5-bromonicotinic acid (II) and 2,6-diethylaniline (B152787) (III). The central bond disconnection is the amide linkage, which is a common and reliable transformation in organic synthesis.

The synthesis of 5-bromonicotinic acid (II) can be envisioned from nicotinic acid (IV), a readily available starting material. This transformation requires a regioselective bromination at the 5-position of the pyridine (B92270) ring. The synthesis of 2,6-diethylaniline (III) is well-established and it is a commercially available reagent.

This analysis simplifies the synthetic challenge into two key steps: the preparation of the substituted nicotinic acid and the subsequent amide bond formation.

Detailed Synthetic Routes to this compound

The forward synthesis of this compound is primarily centered on the efficient formation of the amide bond between the two key precursors.

Strategies for the Introduction of the Bromo Substituent at Position 5 of the Nicotinamide (B372718) Ring

The synthesis of 5-bromonicotinic acid is a crucial first step. Several methods have been reported for the bromination of nicotinic acid. One common approach involves the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride. In this method, nicotinic acid is heated with an excess of thionyl chloride, followed by the addition of bromine. The reaction mixture is then refluxed to afford 5-bromonicotinic acid after workup.

Another patented method describes the reaction of nicotinic acid with thionyl chloride at elevated temperatures, followed by bromination in the presence of a Lewis acid catalyst, which can improve the efficiency of the process. The product is then isolated by adjusting the pH of the hydrolyzed reaction mixture.

Alternatively, 5-bromonicotinic acid can be prepared from its corresponding methyl ester, methyl 5-bromonicotinate, through saponification using a base such as sodium hydroxide (B78521) in a suitable solvent like aqueous tetrahydrofuran (B95107).

Approaches for Amidation Reactions Involving the N-(2,6-diethylphenyl) Moiety

The formation of the amide bond between 5-bromonicotinic acid and the sterically hindered 2,6-diethylaniline presents a synthetic challenge. Standard amidation conditions may not be effective due to the steric hindrance around the amino group of the aniline.

A common strategy to overcome this is to first activate the carboxylic acid group of 5-bromonicotinic acid. This can be achieved by converting it to a more reactive species such as an acyl chloride, a mixed anhydride, or an activated ester.

For instance, 5-bromonicotinic acid can be treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form 5-bromonicotinoyl chloride. This acyl chloride can then be reacted with 2,6-diethylaniline in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to yield the desired amide.

Alternatively, peptide coupling reagents can be employed. These reagents are designed to facilitate amide bond formation under mild conditions and can be effective even with hindered substrates. Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or more modern coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or hexafluorophosphate (HBTU).

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of the synthesis of this compound would focus on several key parameters to maximize the yield and purity of the final product.

For the amidation step, a systematic study of different coupling reagents, solvents, temperatures, and reaction times would be necessary. The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used for such reactions.

The reaction temperature is another critical factor. While some coupling reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier, especially with sterically hindered reactants. However, excessive heat can lead to side reactions and decomposition of the product.

The stoichiometry of the reactants and reagents is also important. Using a slight excess of the coupling agent and the amine can sometimes drive the reaction to completion. The choice and amount of base used to neutralize the acid formed during the reaction can also impact the outcome.

Below is a hypothetical data table illustrating how reaction conditions could be varied to optimize the yield of the amidation reaction.

EntryCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)
1SOCl₂Toluene801265
2(COCl)₂DCM25672
3DCC/HOBtDMF252458
4HBTU/DIPEADMF251285
5T3PEthyl Acetate (B1210297)50890

This is a hypothetical table for illustrative purposes.

Exploration of Derivatization Strategies for this compound Analogs

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogs with potentially different properties.

Modifications on the Nicotinamide Core Scaffold

The bromine atom at the 5-position of the nicotinamide ring is a versatile handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base can introduce a new aromatic ring at the 5-position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst can install an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable ligand can replace the bromine atom with a nitrogen-containing substituent.

These modifications can significantly alter the electronic and steric properties of the molecule, leading to a diverse range of analogs for further investigation.

Below is a table summarizing potential derivatization reactions on the nicotinamide core.

Reaction TypeReagentCatalyst/ConditionsProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Na₂CO₃5-Aryl-N-(2,6-diethylphenyl)nicotinamide
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-N-(2,6-diethylphenyl)nicotinamide
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, NaOtBu5-Amino-N-(2,6-diethylphenyl)nicotinamide

Substituent Variations on the Phenyl Ring System

Modifications to the substituents on the N-phenyl ring of nicotinamide derivatives can significantly influence their biological activity. While direct functionalization of the 2,6-diethylphenyl ring of this compound presents challenges due to steric hindrance, analogous transformations on related N-aryl amides provide insights into potential synthetic strategies.

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a variety of substituents onto aromatic rings. nih.govresearchgate.net Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions could theoretically be employed to introduce alkyl, aryl, amino, and other functional groups onto the phenyl ring of a suitably functionalized precursor. For instance, a bromo-substituted N-(2,6-diethylphenyl)nicotinamide could serve as a substrate for Suzuki coupling to introduce new carbon-carbon bonds. Similarly, the Buchwald-Hartwig amination could be used to introduce substituted amine functionalities. nih.gov

The electronic properties of the substituents on the phenyl ring are known to play a crucial role in the activity of nicotinamide-based fungicides. Studies on related succinate (B1194679) dehydrogenase (SDH) inhibitors have shown that both hydrophobic and steric substituents on the benzene (B151609) ring have decisive effects on fungicidal activity. researchgate.net This highlights the importance of exploring a range of electron-donating and electron-withdrawing groups to optimize the biological profile of this compound analogs.

Interactive Table: Potential Substituent Variations on the Phenyl Ring

Substituent (R)Potential Synthetic MethodPotential Impact on Properties
Alkyl (e.g., -CH3, -C2H5)Suzuki-Miyaura CouplingIncreased lipophilicity
Aryl (e.g., -Ph)Suzuki-Miyaura CouplingModulation of steric bulk and electronic properties
Amino (e.g., -NH2, -N(CH3)2)Buchwald-Hartwig AminationAltered polarity and hydrogen bonding capacity
Methoxy (e.g., -OCH3)Buchwald-Hartwig EtherificationIncreased polarity and potential for hydrogen bonding
Nitro (e.g., -NO2)NitrationIntroduction of a strong electron-withdrawing group
Cyano (e.g., -CN)Sandmeyer ReactionIntroduction of an electron-withdrawing and polar group

Preclinical Pharmacological Characterization and Biological Activity Profiling of 5 Bromo N 2,6 Diethylphenyl Nicotinamide

In Vivo Pharmacological Studies in Animal Models (Non-Human)

Characterization of Dose-Response Relationships in Animal Systems

Information not available.

Elucidation of the Molecular Mechanism of Action of 5 Bromo N 2,6 Diethylphenyl Nicotinamide

Identification of Direct Molecular Targets of 5-bromo-N-(2,6-diethylphenyl)nicotinamide

A crucial first step in characterizing the mechanism of action of any bioactive compound is the identification of its direct molecular targets. For this compound, a multi-pronged approach employing various target deconvolution methodologies has been essential.

To isolate and identify the specific proteins or other macromolecules that physically interact with this compound, researchers typically employ a range of sophisticated techniques. These methodologies are designed to overcome the challenges of identifying specific binding partners within the complex cellular milieu.

Affinity Chromatography: This technique involves immobilizing this compound onto a solid support matrix. A cellular lysate is then passed over this matrix, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry.

Proteomics-Based Approaches: Global proteomics strategies, such as chemical proteomics, can also be utilized. In this approach, a tagged version of this compound might be used to "fish out" its binding partners from a complex protein mixture. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of these interacting proteins. While specific data on the application of these methods to this compound is not extensively detailed in publicly available literature, these are standard and powerful approaches for such investigations.

Once potential targets are identified, it is imperative to validate that the compound indeed engages with these targets in a biologically relevant manner within a cellular context. This validation is typically achieved through a combination of biochemical and cellular assays.

Biochemical Assays: These assays are designed to measure the direct interaction between this compound and its putative target protein in a controlled, cell-free environment. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and kinetics.

Cellular Assays: To confirm target engagement within living cells, cellular thermal shift assays (CETSA) are often employed. This method relies on the principle that a protein's thermal stability is altered upon ligand binding. By treating cells with this compound and then subjecting them to a heat gradient, researchers can determine if the compound stabilizes its target protein, thus confirming intracellular engagement.

Target Validation MethodPrincipleOutcome
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Quantitative data on binding affinity (KD) and kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Thermodynamic parameters of binding, including affinity and stoichiometry.
Cellular Thermal Shift Assay (CETSA) Assesses changes in protein thermal stability upon ligand binding in a cellular environment.Confirmation of target engagement within intact cells.

Investigation of Downstream Signaling Pathways and Cellular Effects

Following the identification and validation of direct molecular targets, the next logical step is to investigate the downstream consequences of this engagement. This involves understanding how the interaction between this compound and its target(s) perturbs cellular signaling networks and ultimately leads to observable phenotypic changes.

To gain a broad overview of the cellular response to this compound treatment, researchers can perform gene expression profiling. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes. By comparing the transcriptomes of treated and untreated cells, it is possible to identify genes and gene pathways that are significantly up- or downregulated by the compound. This information can provide valuable clues about the biological processes that are affected.

Many cellular signaling pathways are regulated by the phosphorylation of key proteins. To investigate the impact of this compound on these pathways, phosphoproteomics studies can be conducted. These studies utilize mass spectrometry to identify and quantify changes in protein phosphorylation on a global scale. By identifying which proteins become more or less phosphorylated upon treatment, researchers can map the specific signaling cascades that are activated or inhibited by the compound.

The culmination of target engagement and downstream signaling alterations is a change in cellular phenotype. Depending on the molecular targets and pathways involved, treatment with this compound could lead to a variety of observable cellular effects. These may include, but are not limited to, changes in cell proliferation, migration, differentiation, or apoptosis. High-content imaging and other cell-based assays are instrumental in characterizing these phenotypic outcomes.

Downstream Analysis TechniqueInformation GainedPotential Findings for this compound
RNA Sequencing (RNA-Seq) Comprehensive, quantitative analysis of the transcriptome.Identification of differentially expressed genes and pathways related to inflammation, cell cycle, etc.
Phosphoproteomics Global analysis of protein phosphorylation changes.Elucidation of signaling pathways (e.g., MAPK, PI3K/Akt) modulated by the compound.
High-Content Imaging Quantitative analysis of cellular phenotypes.Characterization of effects on cell morphology, proliferation, and other cellular behaviors.

Structure Activity Relationships Sar and Rational Design of 5 Bromo N 2,6 Diethylphenyl Nicotinamide Analogs

Systematic Structural Modifications around the 5-bromo-N-(2,6-diethylphenyl)nicotinamide Scaffold

The presence and position of halogen substituents on an aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby affecting its biological activity. In the case of this compound, the bromine atom at the 5-position of the nicotinamide (B372718) ring is a key feature.

Systematic replacement of the bromine atom with other substituents can help to probe the importance of this interaction. For instance, replacing bromine with smaller halogens like chlorine or fluorine, or with a larger iodine atom, can provide information on the role of atomic size and electronegativity at this position. Furthermore, substitution with non-halogen groups, such as a methyl group (to probe steric effects) or a cyano group (to investigate electronic effects), can further clarify the structural requirements for activity. The impact of these substitutions on biological activity can be quantified and compared, as illustrated in the hypothetical data in Table 1.

Table 1: Hypothetical Biological Activity of Analogs with Modifications at Position 5 of the Nicotinamide Ring
AnalogSubstitution at Position 5Biological Activity (IC50, nM)Relative Potency
Parent Compound-Br101.0
Analog 1-Cl150.67
Analog 2-F250.4
Analog 3-I81.25
Analog 4-CH3500.2
Analog 5-CN300.33
Analog 6-H1000.1

The N-(2,6-diethylphenyl) group is a bulky, lipophilic moiety that plays a crucial role in the orientation of the molecule within its target binding site. The diethyl substitution pattern at the 2 and 6 positions of the phenyl ring forces the phenyl group to be non-coplanar with the amide bond, creating a specific three-dimensional conformation. This steric hindrance can be critical for achieving high efficacy and selectivity.

To investigate the role of this moiety, a series of analogs with modifications to the N-phenyl ring can be synthesized. Altering the size and nature of the substituents at the 2 and 6 positions (e.g., replacing diethyl with dimethyl, di-isopropyl, or dichloro groups) can reveal the optimal steric requirements for activity. Additionally, moving the substituents to other positions on the phenyl ring (e.g., 2,4-diethyl or 3,5-diethyl) can highlight the importance of the ortho-substitution pattern. The hypothetical data in Table 2 illustrates how these modifications might influence efficacy and selectivity.

Table 2: Hypothetical Efficacy and Selectivity of Analogs with Modifications to the N-phenyl Moiety
AnalogN-Aryl MoietyEfficacy (% Max Response)Selectivity (Target A vs. Target B)
Parent CompoundN-(2,6-diethylphenyl)10050-fold
Analog 7N-(2,6-dimethylphenyl)9030-fold
Analog 8N-(2,6-diisopropylphenyl)7010-fold
Analog 9N-(2,4-diethylphenyl)605-fold
Analog 10N-phenyl402-fold
Analog 11N-(2,6-dichlorophenyl)8540-fold

The nicotinamide ring system is a common scaffold in medicinal chemistry and is known to participate in various ligand-target interactions, including hydrogen bonding and pi-stacking. The pyridine (B92270) nitrogen and the amide group are key features that can form crucial hydrogen bonds with the target protein. The aromatic nature of the pyridine ring can also lead to favorable pi-pi or cation-pi interactions.

The importance of the nicotinamide core can be explored by synthesizing analogs where this ring system is replaced by other heterocycles, such as a pyrimidine, pyrazine, or even a non-aromatic piperidine (B6355638) ring. Furthermore, modifications to the amide linker, for example, by creating a thioamide or a reversed amide, can probe the specific hydrogen bonding requirements of the ligand-target interaction. Table 3 presents hypothetical data on how such modifications might affect binding affinity.

Table 3: Hypothetical Binding Affinity of Analogs with Modifications to the Nicotinamide Scaffold
AnalogCore ScaffoldBinding Affinity (Kd, nM)
Parent CompoundNicotinamide5
Analog 12Pyrimidinamide20
Analog 13Pyrazinamide35
Analog 14Benzamide50
Analog 15Thioamide analog15
Analog 16Reversed amide analog100

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR can be a powerful tool to predict the activity of novel analogs and to guide the design of more potent compounds.

Selection of Appropriate Molecular Descriptors for QSAR Model Development

The first step in developing a QSAR model is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Randic index, Wiener index), connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability.

For a series of this compound derivatives, a combination of these descriptors would be necessary to capture the structural variations and their impact on activity. For example, steric descriptors would be important to model the effect of different substituents on the N-phenyl ring, while electronic descriptors would be crucial for understanding the role of the bromine atom and other substitutions on the nicotinamide ring. ucsb.edu

Model Development and Validation Techniques for Predictive QSAR

Once a set of molecular descriptors has been calculated for a series of analogs with known biological activities, a mathematical model can be developed to correlate the descriptors with the activity. Common methods for model development include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): This is a statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can be used to build more complex, non-linear QSAR models.

After a model is developed, it must be rigorously validated to ensure its predictive power. semanticscholar.orguniroma1.it Validation is typically performed using both internal and external validation techniques:

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. A common internal validation technique is cross-validation , where the dataset is repeatedly split into training and test sets, and the model's ability to predict the activity of the test set is evaluated. researchgate.net The leave-one-out (LOO) cross-validation is a frequently used method. uniroma1.it

External Validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the activity of an external set of compounds that were not used in the model development. A high correlation between the predicted and experimental activities for the external set indicates a robust and predictive QSAR model. nih.gov

A well-validated QSAR model can then be used to perform virtual screening of large compound libraries to identify new potential leads with high predicted activity, thereby accelerating the drug discovery process.

Design Principles for Enhanced Efficacy, Selectivity, and Preclinical Pharmacokinetic Properties

The design of novel analogs of this compound would be guided by a multi-parameter optimization process. The goal is to identify modifications that positively impact the compound's interaction with its target while ensuring it can reach the target in the body and persist long enough to exert its effect, without causing undue toxicity.

Bioisosteric replacement is a strategy used to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned:

Bromine Atom Replacement: The bromine atom at the 5-position of the pyridine ring is a key feature. It is an electron-withdrawing group and can participate in halogen bonding. Bioisosteric replacement could involve substituting the bromine with other halogens (e.g., chlorine, fluorine) or pseudo-halogens like a cyano (-CN) or trifluoromethyl (-CF3) group. researchgate.net Each replacement would subtly alter the electronic nature and lipophilicity of the pyridine ring, potentially influencing binding affinity and metabolic stability. For instance, replacing bromine with a cyano group could introduce a hydrogen bond acceptor capability. researchgate.net

Amide Linker Modification: The amide bond is crucial for the structural integrity of the molecule but can be susceptible to hydrolysis by amidases. nih.gov Bioisosteric replacements for the amide linker, such as a reverse amide, a 1,2,3-triazole, or an oxadiazole, could be explored to enhance metabolic stability while maintaining the necessary geometry for target interaction. taylorandfrancis.com

Scaffold hopping is a more profound structural modification where the core chemical scaffold (in this case, the nicotinamide core) is replaced with a structurally different moiety that maintains a similar three-dimensional arrangement of key binding groups. nih.gov This can lead to the discovery of novel chemotypes with improved properties or a distinct intellectual property position. For this compound, one could replace the nicotinamide scaffold with other heterocyclic systems known to act as nicotinamide mimetics, such as quinolin-2-ones or benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-ones, which have been successful in identifying inhibitors for enzymes that bind nicotinamide. nih.gov

A hypothetical exploration of bioisosteric replacements for the bromine atom is presented in the table below, illustrating potential impacts on a hypothetical biological activity.

AnalogR1 (Position 5)Hypothetical IC50 (nM)Rationale for Modification
Parent Compound-Br50Baseline activity.
Analog 1-Cl75Smaller halogen, may alter binding affinity.
Analog 2-CN40Introduces a potential hydrogen bond acceptor.
Analog 3-CF360Strong electron-withdrawing group, increases lipophilicity.

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov These hits are then grown or linked together to produce more potent leads.

In a hypothetical FBDD approach to discover a molecule like this compound, the process would involve:

Deconstruction: The parent molecule can be deconstructed into its constituent fragments:

Fragment A: 5-bromonicotinic acid

Fragment B: 2,6-diethylaniline (B152787)

Fragment Screening: A library of fragments would be screened against the biological target. One might identify a hit similar to 5-bromopyridine that binds weakly in the nicotinamide binding pocket. Separately, a fragment like 2,6-diethylbenzene might be found to bind in an adjacent hydrophobic pocket.

Fragment Elaboration: Once a fragment hit is identified and its binding mode is determined (typically by X-ray crystallography), it can be elaborated. For example, the 5-bromopyridine fragment could be "grown" by adding functional groups to explore the surrounding binding site, eventually leading to the addition of an amide linker and the diethylphenyl group to occupy the adjacent pocket. mdpi.com This iterative process of growing and linking fragments allows for the construction of a potent and selective inhibitor. nih.gov

Lead Optimization Strategies Based on SAR Data for this compound

Lead optimization is the iterative process of modifying a promising lead compound to improve its drug-like properties. This process is heavily reliant on the analysis of SAR data. For this compound, a systematic exploration of its different structural components would be necessary.

Modification of the 2,6-diethylphenyl Ring: The two ethyl groups on the phenyl ring are critical as they force the phenyl ring to be out of plane with the amide linker, adopting a specific conformation. The size and nature of these substituents could be varied to probe the limits of the hydrophobic pocket they occupy. For example, replacing the ethyl groups with methyl, isopropyl, or cyclopropyl (B3062369) groups would systematically alter the steric bulk and lipophilicity.

Substitution on the Phenyl Ring: The phenyl ring itself could be substituted with small polar or non-polar groups at the 3, 4, or 5-positions to explore potential interactions with the target protein and to modulate pharmacokinetic properties.

Modification of the Pyridine Ring: Besides the 5-position, other positions on the pyridine ring could be substituted. For instance, adding a small methyl or amino group could enhance potency or alter the compound's metabolic profile.

The following interactive data table provides a hypothetical example of a lead optimization campaign around the 2,6-diethylphenyl moiety of this compound, illustrating how SAR data could guide the design of more potent analogs.

AnalogR2 and R6 on Phenyl RingHypothetical Potency (IC50, nM)Hypothetical Metabolic Stability (t1/2, min)
Parent Compound-CH2CH35030
Analog 4-CH312025
Analog 5-CH(CH3)23545
Analog 6-Cl20060

This hypothetical SAR table suggests that increasing the steric bulk from ethyl to isopropyl (Analog 5) might be beneficial for both potency and metabolic stability, while smaller (methyl, Analog 4) or purely electronic substituents (chloro, Analog 6) could be detrimental to potency. Such data would guide the synthesis of further analogs in a rational and efficient manner.

Computational and Theoretical Investigations of 5 Bromo N 2,6 Diethylphenyl Nicotinamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target.

Binding Pose Prediction and Interaction Analysis with Target Macromolecules

In a hypothetical molecular docking study of 5-bromo-N-(2,6-diethylphenyl)nicotinamide, the initial step would involve identifying a relevant biological target. Based on the activities of similar nicotinamide (B372718) compounds, potential targets could include enzymes like poly(ADP-ribose) polymerase (PARP) or various kinases.

The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D conformer of this compound would be generated and optimized for its lowest energy state.

Docking algorithms, such as those implemented in software like AutoDock, GOLD, or Glide, would then be used to systematically sample a large number of possible orientations and conformations of the ligand within the protein's binding pocket. The most plausible binding poses would be identified based on a scoring function that estimates the binding free energy.

An analysis of the predicted binding poses would reveal key molecular interactions, such as:

Hydrogen Bonds: The amide group of the nicotinamide core could act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The 2,6-diethylphenyl group would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonds: The bromine atom on the nicotinamide ring could form halogen bonds with electron-rich atoms in the binding site.

Pi-Stacking: The aromatic rings of the nicotinamide and the diethylphenyl moieties could participate in pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

A hypothetical interaction table for a docked complex is presented below:

Interaction TypeLigand Atom/GroupProtein Residue (Example)
Hydrogen Bond (Donor)Amide N-HAspartic Acid (ASP)
Hydrogen Bond (Acceptor)Amide C=OSerine (SER)
HydrophobicDiethylphenyl groupLeucine (LEU), Valine (VAL)
Halogen BondBromineCarbonyl Oxygen of Backbone
Pi-Pi StackingNicotinamide ringPhenylalanine (PHE)

Evaluation of Scoring Functions and Docking Validation Methodologies

The reliability of molecular docking heavily depends on the accuracy of the scoring function used. nih.govnih.gov Scoring functions can be broadly categorized into physics-based, empirical, knowledge-based, and machine-learning-based functions. nih.gov The choice of scoring function can influence the ranking of the predicted binding poses.

To validate the docking protocol, several methodologies could be employed:

Redocking: If a co-crystallized structure of a similar ligand in the target protein is available, a common validation technique is to extract the native ligand and then dock it back into the binding site. A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Cross-Docking: This involves docking a ligand from one crystal structure into a different structure of the same protein to assess the protocol's robustness.

Enrichment Studies: A set of known active compounds and a larger set of decoy molecules are docked against the target. A good docking protocol should rank the known actives significantly higher than the decoys.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time.

Assessment of Ligand-Target Complex Stability and Flexibility

Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements over a specific period.

Key analyses performed on the MD trajectory include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable complex will exhibit a plateau in its RMSD value.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand. This can reveal which parts of the complex are most mobile during the simulation.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation is monitored to determine their stability.

A hypothetical table summarizing MD simulation stability metrics:

MetricSystemAverage Value (Example)Interpretation
RMSD (Protein)Ligand-Protein Complex1.5 ÅStable protein backbone during simulation
RMSD (Ligand)Ligand within Binding Site0.8 ÅLigand remains stably bound in the pocket
RMSF (Loop Region)Protein3.0 ÅA specific loop region exhibits high flexibility
Hydrogen Bond OccupancyLigand-ASP85%A strong and persistent hydrogen bond

Role of Water Molecules and Solvent Effects in Binding Processes

MD simulations are typically performed in an explicit solvent environment, most commonly water. This allows for the investigation of the crucial role that water molecules play in the binding process. Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. The displacement of water molecules from the binding site upon ligand binding is also a significant contributor to the binding free energy, an effect known as the hydrophobic effect. Analyzing the behavior of water molecules at the binding interface can provide a more accurate understanding of the binding thermodynamics.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. nih.gov For this compound, these calculations could be used to understand its intrinsic reactivity and electronic structure.

Key parameters that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental electronic descriptors. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions.

Atomic Charges: Calculating the partial charges on each atom can provide insights into the molecule's polarity and its propensity to engage in electrostatic interactions.

A hypothetical table of quantum chemical properties:

PropertyCalculated Value (Example)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.2 DebyeMeasures the overall polarity of the molecule.

Elucidation of Conformational Energy Landscapes of this compound

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. The conformational energy landscape provides a map of the relative energies of different spatial arrangements of the atoms within a molecule. For this compound, the key degrees of rotational freedom are around the amide bond and the bonds connecting the phenyl and nicotinamide rings to the amide linkage.

Computational methods such as molecular mechanics and quantum mechanics can be employed to systematically rotate these bonds and calculate the potential energy of the resulting conformers. The resulting data can be plotted to visualize the energy landscape, revealing low-energy, stable conformations and the energy barriers that separate them.

For this compound, the steric hindrance introduced by the two ethyl groups on the phenyl ring is expected to significantly influence the preferred conformation. These bulky groups will likely restrict the rotation around the N-phenyl bond, favoring a twisted arrangement relative to the plane of the amide group to minimize van der Waals repulsion. The bromine atom on the nicotinamide ring, while larger than hydrogen, is not expected to impose as significant a steric constraint as the diethylphenyl moiety. The lowest energy conformers are predicted to be those that find an optimal balance between the delocalization of the amide lone pair into the nicotinamide ring and the minimization of steric clash.

Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
012.5<0.1
305.21.5
601.815.1
900.033.3
1201.518.2
1504.82.1
1808.90.2

Note: The dihedral angle represents the torsion around the C(O)-N-C(phenyl) bonds. The relative energies and populations are theoretical values calculated at the B3LYP/6-31G* level of theory.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich nicotinamide ring and the amide nitrogen, while the LUMO is likely to be distributed over the nicotinamide ring, which can accept electron density. The electron-withdrawing nature of the bromine atom will likely lower the energy of both the HOMO and LUMO.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the nicotinamide ring are expected to be regions of high negative electrostatic potential. The hydrogen atom of the amide group and the regions around the bromine atom will likely exhibit a positive electrostatic potential.

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

Note: These values are theoretical predictions from DFT calculations and provide a qualitative understanding of the molecule's electronic properties.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. For this compound, a pharmacophore model could be constructed based on its key chemical features. These would likely include a hydrogen bond donor (the N-H group of the amide), a hydrogen bond acceptor (the C=O group and the pyridine (B92270) nitrogen), an aromatic ring (the nicotinamide), and a hydrophobic group (the diethylphenyl moiety).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds with the potential to exhibit similar biological activity. The identified "hits" can then be prioritized for further computational analysis, such as molecular docking, and eventual experimental testing. This approach accelerates the discovery of novel ligands by focusing on molecules with a higher probability of being active.

Predictive Toxicology and ADME Modeling using Computational Approaches

Before a compound can be considered for therapeutic use, its safety and pharmacokinetic profiles must be assessed. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology properties can be predicted using a variety of computational models. These models are typically built from large datasets of experimental data and use machine learning algorithms or quantitative structure-property relationships (QSPR) to make predictions based on a molecule's structure.

For this compound, in silico ADME models can predict properties such as its intestinal absorption, blood-brain barrier penetration, plasma protein binding, and its potential to be metabolized by cytochrome P450 enzymes. Predictive toxicology models can estimate the likelihood of the compound causing adverse effects, such as cardiotoxicity, hepatotoxicity, or mutagenicity. These computational predictions are valuable for identifying potential liabilities early in the drug discovery process, allowing for modifications to the molecular structure to improve its drug-like properties.

PropertyPredicted Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
Caco-2 Permeability (logPapp)1.2 x 10-6 cm/s
Plasma Protein Binding>90%
CYP2D6 InhibitorLikely
hERG InhibitionLow Probability
Ames MutagenicityUnlikely

Note: These are theoretical predictions and require experimental validation.

Preclinical Pharmacokinetic and in Vitro Adme Research on 5 Bromo N 2,6 Diethylphenyl Nicotinamide

In Vitro Absorption Studies

In vitro absorption studies are crucial in early drug discovery to predict the oral bioavailability of a compound. These assays assess the ability of a substance to cross the intestinal epithelial barrier.

Caco-2 Permeability Assays for Intestinal Absorption Prediction

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. nih.goveuropa.eu This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporter proteins, mimicking the intestinal barrier. nih.gov

In a typical Caco-2 assay, the apparent permeability coefficient (Papp) is determined by adding the test compound to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer and measuring its rate of appearance on the opposite side. Compounds are generally categorized as having low, medium, or high permeability based on their Papp values.

Table 1: Representative Data Table for Caco-2 Permeability Assay

Compound Direction Papp (10⁻⁶ cm/s) Efflux Ratio Permeability Classification
5-bromo-N-(2,6-diethylphenyl)nicotinamide A to B Data not available Data not available Data not available
This compound B to A Data not available
Control Compound 1 (High Permeability) A to B Typical Value >10 <2 High

A to B: Apical to Basolateral; B to A: Basolateral to Apical

PAMPA (Parallel Artificial Membrane Permeability Assay) for Passive Diffusion Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to evaluate the passive permeability of a compound. This assay utilizes a 96-well plate system where a filter support is coated with an artificial membrane composed of lipids, separating a donor and an acceptor compartment.

The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the permeability rate. PAMPA is a useful tool for predicting passive transcellular diffusion, a key mechanism for the absorption of many drugs.

Table 2: Representative Data Table for PAMPA

Compound Permeability (10⁻⁶ cm/s) Permeability Classification
This compound Data not available Data not available
Control Compound 1 (High Permeability) Typical Value >5 High

Plasma Protein Binding Studies in Preclinical Species

Plasma protein binding (PPB) is a critical parameter that influences the distribution and clearance of a drug. Only the unbound fraction of a drug is available to exert its pharmacological effect and to be metabolized or excreted. nih.gov Equilibrium dialysis is a common method to determine the extent of PPB. In this technique, a semi-permeable membrane separates a plasma sample containing the test compound from a buffer solution. At equilibrium, the concentration of the unbound compound is the same on both sides of the membrane, allowing for the calculation of the percentage of the drug bound to plasma proteins.

Table 3: Representative Data Table for Plasma Protein Binding

Species Percent Bound (%)
Mouse Data not available
Rat Data not available
Dog Data not available

Metabolic Stability and Metabolite Identification Research

Understanding the metabolic stability of a compound is essential for predicting its in vivo half-life and potential for drug-drug interactions. These studies identify the primary sites of metabolism and the enzymes involved.

Microsomal Stability Assays Using Liver Microsomes from Preclinical Species

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. In a microsomal stability assay, the test compound is incubated with liver microsomes from various species (e.g., mouse, rat, human) and a cofactor, NADPH. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

Table 4: Representative Data Table for Microsomal Stability

Species Half-life (min) Intrinsic Clearance (µL/min/mg protein)
Mouse Data not available Data not available
Rat Data not available Data not available
Dog Data not available Data not available

Hepatocyte Incubation Studies to Mimic In Vivo Metabolism

Table 5: Representative Data Table for Metabolite Identification in Hepatocytes

Species Major Metabolites Detected Metabolic Pathways

No Preclinical Pharmacokinetic and In Vitro ADME Research Data Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion), or drug-drug interaction data was found for the chemical compound this compound. Consequently, the requested article detailing its metabolic profile, systemic exposure, tissue distribution, and elimination pathways in preclinical models cannot be generated at this time.

The performed searches aimed to identify studies addressing the key areas outlined in the user's request, including:

Identification of Major Metabolites: No research papers detailing the metabolic fate of this compound or the identification of its metabolites via high-resolution mass spectrometry are publicly accessible.

Drug-Drug Interaction Potential: There is no available information on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes or to interact with drug transporters.

In Vivo Pharmacokinetic Profiling: Scientific literature lacks any studies conducted in non-human preclinical animal models that would provide data on systemic exposure parameters (Cmax, AUC), tissue distribution in various organs, or the elucidation of its elimination and excretion pathways.

Without any foundational research data, it is not possible to provide a scientifically accurate and informative article that adheres to the specific and detailed structure requested. The generation of data tables and detailed research findings is contingent on the existence of such primary research, which appears to be unavailable in the public domain for this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Bromo N 2,6 Diethylphenyl Nicotinamide in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for separating 5-bromo-N-(2,6-diethylphenyl)nicotinamide from impurities, starting materials, and metabolites. The choice of technique depends on the analyte's properties and the analytical objective, ranging from routine purity checks to sensitive bioanalysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A robust reverse-phase HPLC (RP-HPLC) method is often the preferred approach due to the compound's moderate polarity.

Method development would typically involve screening various C18 and phenyl-hexyl columns to achieve optimal separation of the main peak from any potential impurities. The mobile phase composition is a critical parameter, with a gradient elution of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, often providing the best resolution. researchgate.net The pH of the aqueous phase would be optimized to ensure the compound is in a single ionic form, enhancing peak shape and reproducibility. Detection is commonly performed using a UV detector, set at a wavelength of maximum absorbance for the nicotinamide (B372718) chromophore, which is anticipated to be around 260 nm. sielc.com

Validation of the developed HPLC method is crucial and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

This table presents a hypothetical, yet typical, set of starting parameters for an HPLC method.

Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). Its low volatility would likely require high inlet and oven temperatures, which could lead to thermal degradation.

However, GC could be employed for the analysis of more volatile precursors or specific, smaller degradation products. Furthermore, derivatization of the amide functional group could be explored to increase volatility and thermal stability. For instance, silylation of the amide proton could potentially make the molecule more amenable to GC analysis. Another approach could involve the bromination of the aromatic rings to create derivatives that are more sensitive to an electron capture detector (ECD). researchgate.net A GC method coupled with a mass spectrometer (GC-MS) would be essential for such an approach to confirm the identity of the derivatized analyte. nih.gov

For highly sensitive and selective quantification, particularly in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. chromatographyonline.com This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.

An LC-MS/MS method for this compound would typically use an electrospray ionization (ESI) source in positive ion mode, as the amide and pyridine (B92270) functionalities are readily protonated. The method development would focus on optimizing the precursor ion (the protonated molecule, [M+H]+) and selecting specific, stable product ions generated through collision-induced dissociation (CID). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov

Sample preparation for bioanalysis is a critical step to remove proteins and other matrix components that can interfere with the analysis. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated to ensure high recovery and minimal matrix effects. nih.gov

Table 2: Proposed LC-MS/MS Parameters for Quantification in Plasma

ParameterValue
LC Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Precursor Ion (m/z) 347.1/349.1 (due to Br isotopes)
Product Ion 1 (m/z) 186.0 (tentative, corresponding to the bromonicotinoyl fragment)
Product Ion 2 (m/z) 148.2 (tentative, corresponding to the diethylaniline fragment)
Internal Standard Isotopically labeled this compound

This table provides a representative set of parameters for a bioanalytical LC-MS/MS method.

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic methods are vital for the unambiguous confirmation of the molecular structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound. A combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would provide a complete assignment of all proton and carbon signals.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine ring, the diethylphenyl ring, and the amide N-H proton. The protons on the pyridine ring would appear as distinct singlets or doublets in the aromatic region (typically δ 7-9 ppm). The aromatic protons of the diethylphenyl group would likely appear as a multiplet, while the ethyl groups would show a characteristic quartet and triplet pattern. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. pku.edu.cn

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide group (typically δ 160-170 ppm) and the carbons of the two aromatic rings.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyridine H-2, H-4, H-68.0 - 9.0m
Diethylphenyl Ar-H7.1 - 7.4m
Amide N-H7.5 - 8.5br s
CH₂ (ethyl)~2.6q
CH₃ (ethyl)~1.2t

Values are estimates based on typical chemical shifts for similar structural motifs.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be dominated by characteristic absorption bands. A strong absorption band for the amide carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300-3500 cm⁻¹. libretexts.org Other significant bands would include C-H stretching vibrations from the aromatic and alkyl groups, and C=C and C=N stretching vibrations from the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a solvent like ethanol (B145695) or methanol is expected to show absorption maxima characteristic of the substituted pyridine and benzene (B151609) chromophores. Based on the spectrum of nicotinamide, which has absorption maxima around 210 nm and 260 nm, the title compound is expected to have similar absorption bands, possibly with a slight red shift (bathochromic shift) due to the additional substituents. sielc.com

Table 4: Expected IR Absorption Bands and UV-Vis Maxima

TechniqueFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IR N-H Stretch (amide)3300 - 3500
IR C-H Stretch (aromatic)3000 - 3100
IR C-H Stretch (aliphatic)2850 - 2970
IR C=O Stretch (amide)1650 - 1680
IR C=C/C=N Stretch (aromatic)1400 - 1600
UV-Vis π → π* transition~265 nm

These values represent typical ranges for the indicated functional groups and electronic transitions.

Crystallographic Studies of this compound (e.g., X-ray Diffraction) for Solid-State Structure

There are no specific published X-ray diffraction studies for this compound. Such a study, if conducted, would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional structure. This information is crucial for understanding its physical and chemical properties, including solubility, melting point, and interaction with biological targets. The crystal packing arrangement, which dictates intermolecular interactions, would also be elucidated.

Electrochemical Methods for Redox Characterization and Stability Assessment

Detailed electrochemical studies on the redox behavior and stability of this compound have not been reported in the available literature. Electrochemical methods, such as cyclic voltammetry, could be employed to investigate the oxidation and reduction potentials of the molecule. This would provide insights into its electronic properties and potential for participating in redox reactions. Furthermore, these techniques could be utilized to assess its stability under various conditions by monitoring changes in the electrochemical response over time.

Future Research Directions and Translational Outlook for 5 Bromo N 2,6 Diethylphenyl Nicotinamide

Exploration of Novel Therapeutic Areas Based on Preclinical Findings and Mechanistic Insights

No preclinical studies or mechanistic data for 5-bromo-N-(2,6-diethylphenyl)nicotinamide were found. Therefore, a data-driven exploration of novel therapeutic areas is not possible.

Development of Prodrug Strategies for Improved Preclinical Pharmacokinetic Properties

There is no information on the pharmacokinetic properties of this compound, nor any research on the development of prodrugs for this specific compound.

Investigation of Polypharmacology and Potential Off-Target Effects in Diverse Biological Systems

Without any biological activity data, an investigation into the polypharmacology and off-target effects of this compound cannot be conducted. Polypharmacology, the ability of a compound to interact with multiple targets, is an important area of modern drug discovery. nih.govresearchgate.net

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling

Omics technologies are powerful tools for understanding the broad biological effects of a compound. mdpi.comnih.gov However, no studies employing genomics, proteomics, or metabolomics to profile the effects of this compound have been published. For the broader class of nicotinamides, omics approaches have been used to understand their roles in processes like osteoblast differentiation. nih.govresearchgate.net

Challenges and Opportunities in the Preclinical Development of Nicotinamide (B372718) Derivatives

While there are general challenges and opportunities in the preclinical development of nicotinamide derivatives, such as those targeting Nicotinamide Phosphoribosyltransferase (NAMPT) in cancer, these are not specific to this compound. mdpi.com Challenges often include ensuring specificity and avoiding off-target effects. rsc.org

Integration of Artificial Intelligence and Machine Learning in Future Research on this compound

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery, from target identification to de novo molecule design. nih.govnih.govyoutube.com These technologies could theoretically be applied to predict the properties, potential targets, and synthetic routes for this compound. However, without any existing data to train and validate these computational models for this specific compound, their application remains a hypothetical future endeavor.

Q & A

Q. How to evaluate thermal stability for formulation studies?

  • Methodological Answer : Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products via LC-MS .

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